molecular formula C17H15ClN2O2 B13813004 Ethyl 1-(P-chlorobenzyl)-indazolyl-3-carboxylate

Ethyl 1-(P-chlorobenzyl)-indazolyl-3-carboxylate

Cat. No.: B13813004
M. Wt: 314.8 g/mol
InChI Key: JNQJQQIBOONACK-UHFFFAOYSA-N
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Description

Ethyl 1-(P-chlorobenzyl)-indazolyl-3-carboxylate is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of an indazole ring, a p-chlorobenzyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-(P-chlorobenzyl)-indazolyl-3-carboxylate typically involves the reaction of p-chlorobenzyl chloride with indazole-3-carboxylic acid in the presence of a base, followed by esterification with ethanol. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction efficiency and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(P-chlorobenzyl)-indazolyl-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The p-chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted indazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Studied for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Ethyl 1-(P-chlorobenzyl)-indazolyl-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 1-(P-chlorobenzyl)-indazolyl-3-carboxylate can be compared with other indazole derivatives, such as:

    Indazole-3-carboxylic acid: Lacks the p-chlorobenzyl and ethyl ester groups.

    P-chlorobenzyl indazole: Lacks the carboxylate ester group.

    Ethyl indazole-3-carboxylate: Lacks the p-chlorobenzyl group.

The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties compared to its analogues.

Properties

Molecular Formula

C17H15ClN2O2

Molecular Weight

314.8 g/mol

IUPAC Name

ethyl 1-[(4-chlorophenyl)methyl]indazole-3-carboxylate

InChI

InChI=1S/C17H15ClN2O2/c1-2-22-17(21)16-14-5-3-4-6-15(14)20(19-16)11-12-7-9-13(18)10-8-12/h3-10H,2,11H2,1H3

InChI Key

JNQJQQIBOONACK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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